ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate
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Overview
Description
Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.3 g/mol This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carboxylates or other substituted esters.
Scientific Research Applications
Ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These interactions can lead to various pharmacological outcomes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate: Lacks the ethyl group on the pyrazole ring.
Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate: Has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both ethyl groups on the pyrazole ring and the ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-14-10(4)11(9(3)13-14)7-8-12(15)16-6-2/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRFBVYTMCLLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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